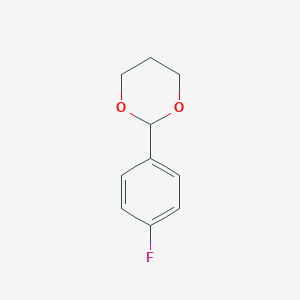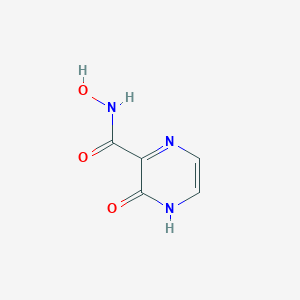
3-(4-(三氟甲氧基)苯基)丙烯醛
描述
Synthesis Analysis
The synthesis of compounds related to "3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde" often involves condensation reactions such as Knoevenagel condensation, which is a common method for preparing α,β-unsaturated aldehydes (Tammisetti et al., 2018). This type of reaction typically provides a route to synthesize various substituted acrylaldehydes, including those with trifluoromethoxy groups.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule and their stereochemistry. For instance, the structural analysis of isomeric forms reveals differences in crystal packing and intermolecular interactions, which significantly influence the stability and physical properties of the compounds (Tammisetti et al., 2018).
Chemical Reactions and Properties
Compounds with the acrylaldehyde functional group are known for their reactivity in various chemical reactions, including polymerization and cycloaddition reactions. The presence of a trifluoromethoxy group can further influence the reactivity, making these compounds valuable intermediates in organic synthesis. For example, the Friedel-Crafts alkylation catalyzed by trifluoromethanesulfonic acid demonstrates the utility of trifluoromethoxy-substituted compounds in synthesizing complex aromatic structures (Wilsdorf et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. These properties are often influenced by the molecular structure and the nature of substituents attached to the core molecule. For compounds similar to "3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde," the analysis of crystal packing and intermolecular interactions provides insights into their stability and solubility (Tammisetti et al., 2018).
科学研究应用
Z/E-Isomerism in Related Compounds: 对类似化合物3-[4-(二甲氨基)苯基]-2-(2,4,6-三溴苯基)丙烯腈的Z和E异构体进行的研究探讨了其晶体结构和次级分子间相互作用。这项研究为与3-(4-(三氟甲氧基)苯基)丙烯醛 (Tammisetti et al., 2018) 相关的化合物的结构特性提供了见解。
Molecular Packing and Intermolecular Interactions: 另一项研究调查了Z-2-苯基-3-(4-(吡啶-2-基)苯基)丙烯腈的多晶形态中的分子排列和分子间相互作用,该化合物在结构上类似于3-(4-(三氟甲氧基)苯基)丙烯醛。这项研究有助于理解分子构象对此类化合物固态性质的影响 (Percino et al., 2014)。
Reactions with Aldehydes: 对对异丙基苯甲醛与丙醛在固体碱催化剂上的催化反应进行的研究提供了有关相关丙烯醛合成的见解。这项研究可能有助于合成和涉及3-(4-(三氟甲氧基)苯基)丙烯醛的反应 (Shiau & Ko, 2006)。
Synthesis and Characterization of Related Compounds: 对(E)-3-(3-(4-氟苯基)-1-异丙基-1H-吲哚-2-基)丙烯醛的合成和表征进行的研究,这种化合物的结构类似于3-(4-(三氟甲氧基)苯基)丙烯醛,为相关化合物的晶体研究提供了见解 (Kalalbandi & Seetharamappa, 2013)。
Improved Synthesis Techniques: 专注于使用Knoevenagel缩合法改进合成3-(4-羟基苯基)丙烯酸的研究,有助于理解可能适用于合成3-(4-(三氟甲氧基)苯基)丙烯醛的方法 (Shan, 2008)。
Novel Synthesis Methods: 一项关于通过芳基丙炔醚的双官能团化合成四取代丙烯醛的研究,涉及三氟甲基硫化过程和自由基芳基迁移,可能提供适用于合成3-(4-(三氟甲氧基)苯基)丙烯醛的新方法 (Guo et al., 2017)。
安全和危害
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
未来方向
The trifluoromethoxy group in “3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde” could be of interest in the development of new materials. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . This work provides novel insights for the design of high transmittance change and high efficient multi-colored electrochromic polymers .
属性
IUPAC Name |
(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLWQJCNHVNJG-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde | |
CAS RN |
183800-94-4 | |
| Record name | (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



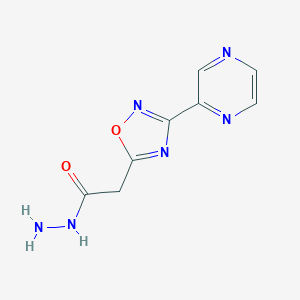
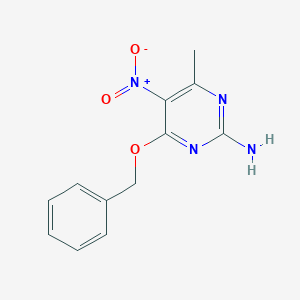
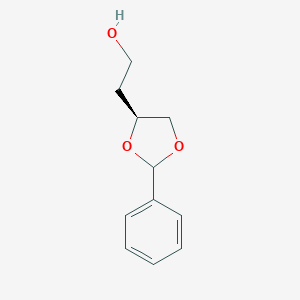
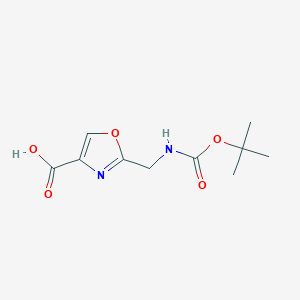
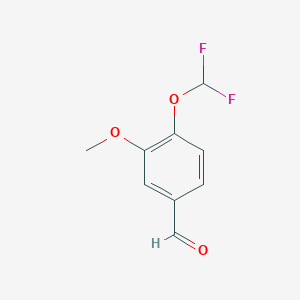
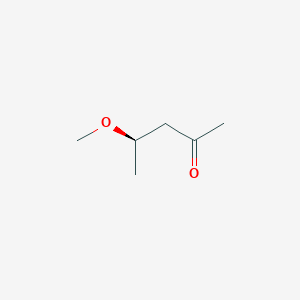
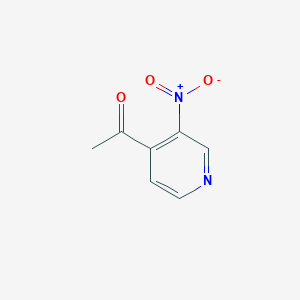
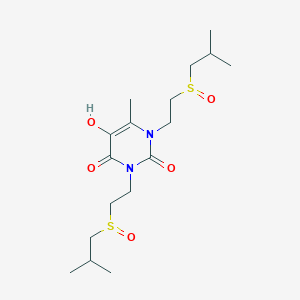
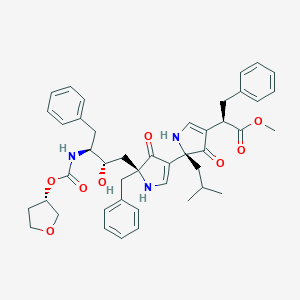
![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B67665.png)
![Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione](/img/structure/B67666.png)
![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)
